molecular formula C12H21NO3 B14014482 Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate

Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate

Cat. No.: B14014482
M. Wt: 227.30 g/mol
InChI Key: CJHMDFFZFTUGKN-VIFPVBQESA-N
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Description

Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a hydroxycyclopropyl moiety, and a pyrrolidine ring

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-8-4-5-9(13)12(15)6-7-12/h9,15H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

CJHMDFFZFTUGKN-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2(CC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2(CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the hydroxycyclopropyl group and finally the tert-butyl ester group. The reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a cyclopropyl ketone, while reduction of the ester group may produce a primary alcohol.

Scientific Research Applications

Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxycyclopropyl group may interact with enzymes or receptors, while the pyrrolidine ring can influence the compound’s binding affinity and specificity. The tert-butyl ester group can affect the compound’s solubility and stability, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate: Unique due to its combination of a hydroxycyclopropyl group and a pyrrolidine ring.

    Tert-butyl (2S)-2-(1-hydroxycyclopropyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Tert-butyl (2S)-2-(1-hydroxycyclopropyl)azetidine-1-carboxylate: Contains an azetidine ring, offering different reactivity and properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate, with CAS number 2348314-32-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes information on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a cyclopropane derivative, which may influence its biological interactions.

Absorption and Distribution

The compound exhibits favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9862) indicates effective absorption in the gastrointestinal tract.
  • Blood-Brain Barrier Penetration : Moderate probability (-0.5052) suggests limited central nervous system penetration, which may be beneficial for targeting peripheral effects without central side effects.

Metabolic Stability

The compound is evaluated for its interaction with cytochrome P450 enzymes:

  • CYP450 3A4 Substrate : Indicates potential metabolism by this enzyme.
  • CYP450 Inhibitory Promiscuity : Low promiscuity (0.8352) suggests a lower likelihood of drug-drug interactions through inhibition of multiple CYP enzymes.

This compound may exert its biological effects through several pathways:

  • Modulation of Cell Signaling : The compound interacts with various signaling pathways, potentially influencing lipid metabolism and immune responses.
  • Transcription Factor Regulation : It may affect the activity of transcription factors involved in inflammatory responses, such as NF-kappa-B and AP-1, leading to altered gene expression profiles.

Experimental Findings

In vitro studies have demonstrated the following activities:

  • Anti-inflammatory Effects : The compound has shown potential in suppressing pro-inflammatory cytokine production.
  • Antiviral Activity : Preliminary studies suggest it may inhibit viral replication by interfering with viral protein synthesis.

Study 1: Anti-inflammatory Activity

In a controlled laboratory setting, this compound was tested on macrophage cell lines. Results indicated:

  • A significant reduction in TNF-alpha and IL-6 production compared to untreated controls.
  • Mechanistic studies suggested that the compound inhibits NF-kappa-B activation, thereby reducing inflammation at the cellular level.

Study 2: Antiviral Properties

A recent study explored the compound's efficacy against specific viral strains:

  • Methodology : Viral replication assays were conducted using human cell lines infected with influenza virus.
  • Results : The compound exhibited a dose-dependent inhibition of viral replication, suggesting its potential as an antiviral agent.

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